Baclofen-d4 chemical structure and properties
Baclofen-d4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of Baclofen-d4, a deuterated analog of the gamma-aminobutyric acid (GABA) derivative, Baclofen. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.
Chemical Structure and Properties
Baclofen-d4, with the IUPAC name 4-amino-3-(4-chlorophenyl-2,3,5,6-d4)butanoic acid, is a stable isotope-labeled version of Baclofen.[1] The deuterium atoms are typically introduced on the phenyl ring to increase the molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of Baclofen in biological matrices.[1][2]
Below is a diagram of the chemical structure of Baclofen-d4:
Caption: Chemical structure of Baclofen-d4.
Table 1: Chemical and Physical Properties of Baclofen-d4
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈D₄ClNO₂ | [3] |
| Molecular Weight | 217.69 g/mol | [3] |
| CAS Number | 1189938-30-4 | [3] |
| IUPAC Name | 4-amino-3-(4-chlorophenyl-2,3,5,6-d4)butanoic acid | [1] |
| Synonyms | β-(Aminomethyl)-4-chloro-benzenepropanoic Acid-d4, (±)-Baclofen-d4 | [1] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water | [1][5] |
| Storage Temperature | -20°C | [5] |
Pharmacological Properties
Baclofen-d4, like its non-deuterated counterpart, is a selective agonist of the GABA-B receptor.[3][4] GABA-B receptors are metabotropic G-protein coupled receptors that mediate inhibitory neurotransmission in the central nervous system.[6]
Mechanism of Action and Signaling Pathway
Activation of the GABA-B receptor by Baclofen-d4 initiates a signaling cascade that leads to neuronal inhibition. The receptor is a heterodimer composed of GABBR1 and GABBR2 subunits.[6] Upon agonist binding, the associated inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[1]
-
Activation of Potassium Channels: The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane.[7]
-
Inhibition of Calcium Channels: The Gβγ subunit also inhibits voltage-gated calcium channels, which reduces the influx of Ca2+ ions and subsequently decreases the release of excitatory neurotransmitters.[8][9]
The net effect of these actions is a reduction in neuronal excitability.
Caption: GABA-B receptor signaling pathway activated by Baclofen-d4.
Experimental Protocols
Baclofen-d4 is primarily utilized as an internal standard in analytical methods for the quantification of Baclofen. Below are generalized experimental protocols for its synthesis and analysis.
Synthesis and Purification
The synthesis of Baclofen-d4 involves the incorporation of deuterium into the Baclofen molecule. A common strategy is to use a deuterated precursor in one of the established synthetic routes for Baclofen.
General Synthetic Workflow:
Caption: General workflow for the synthesis and purification of Baclofen-d4.
Detailed Methodologies:
While specific, proprietary synthesis and purification protocols are not publicly available, a general approach can be derived from the synthesis of unlabeled Baclofen. One common route involves the Knoevenagel condensation of p-chlorobenzaldehyde with an active methylene compound, followed by a series of reactions to introduce the aminomethyl and carboxylic acid functionalities. To synthesize Baclofen-d4, a deuterated p-chlorobenzaldehyde (p-Cl-C₆D₄-CHO) would be used as the starting material.
Purification: The crude Baclofen-d4 is typically purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to achieve the high purity required for its use as an internal standard.
Analytical Methods
Baclofen-d4 is the preferred internal standard for the quantification of Baclofen in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS Analysis Workflow:
Caption: Workflow for the quantification of Baclofen using Baclofen-d4 by LC-MS/MS.
Table 2: Typical LC-MS/MS Parameters for Baclofen and Baclofen-d4 Analysis
| Parameter | Baclofen | Baclofen-d4 (Internal Standard) | Reference(s) |
| Precursor Ion (m/z) | 214.1 | 218.1 | [10][11] |
| Product Ion (m/z) | 151.1 | 155.1 | [10] |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Positive ESI or APCI | [10][11] |
Detailed Methodologies:
A typical analytical method involves the following steps:
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Sample Preparation: Biological samples (e.g., plasma, cerebrospinal fluid) are spiked with a known concentration of Baclofen-d4. Proteins are then removed, often by precipitation with a solvent like acetonitrile. Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.[2][11]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system. A C18 reversed-phase column is commonly used to separate Baclofen from other matrix components. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
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Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where the specific precursor-to-product ion transitions for both Baclofen and Baclofen-d4 are monitored.
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Quantification: The concentration of Baclofen in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard (Baclofen-d4) against a calibration curve prepared with known concentrations of Baclofen.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H-NMR and ¹³C-NMR spectroscopy are crucial for the structural confirmation of Baclofen-d4. The ¹H-NMR spectrum of Baclofen-d4 will show the absence of signals corresponding to the aromatic protons that have been replaced by deuterium.
Conclusion
Baclofen-d4 is an indispensable tool for the accurate and precise quantification of Baclofen in preclinical and clinical research. Its well-defined chemical and physical properties, coupled with its identical pharmacological profile to unlabeled Baclofen, make it the ideal internal standard for mass spectrometry-based bioanalysis. This guide provides essential technical information to aid researchers and drug development professionals in their work with this important compound.
References
- 1. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. iscientific.org [iscientific.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
